Tert-butyl 3-methylbenzoate
Overview
Description
Tert-butyl 3-methylbenzoate is an organic compound with the molecular formula C12H16O2. It is a type of ester derived from 3-methylbenzoic acid and tert-butyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Scientific Research Applications
Tert-butyl 3-methylbenzoate is utilized in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, fragrances, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like tert-butanol have been found to interact with several targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It is known that compounds with a tert-butyl group can undergo various chemical transformations, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It is also known that compounds with a tert-butyl group can undergo reactions at the benzylic position, which can affect various biochemical pathways .
Result of Action
tBHQ inhibits neuroinflammation and oxidative stress, playing a neuroprotective role in diseases like Alzheimer’s disease, stroke, depression, and Parkinson’s disease .
Action Environment
The action, efficacy, and stability of Tert-butyl 3-methylbenzoate can be influenced by various environmental factors. For instance, the degree of branching in the alkyl chain of similar compounds has been found to influence their toxicity and biodegradation . Furthermore, the directive influence of the tert-butyl group in electrophilic aromatic substitution can also be affected by environmental factors .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Metabolic Pathways
Tert-butyl 3-methylbenzoate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with tert-butyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and productivity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-methylbenzoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-methylbenzoic acid and tert-butyl alcohol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylbenzoate: An ester derived from 3-methylbenzoic acid and methanol.
Ethyl 3-methylbenzoate: An ester derived from 3-methylbenzoic acid and ethanol.
Isopropyl 3-methylbenzoate: An ester derived from 3-methylbenzoic acid and isopropyl alcohol.
Uniqueness
Tert-butyl 3-methylbenzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
IUPAC Name |
tert-butyl 3-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-5-7-10(8-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFAZAXUAVMPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284649 | |
Record name | tert-butyl 3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-19-2 | |
Record name | NSC38145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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